Smilagenone

Übersicht

Beschreibung

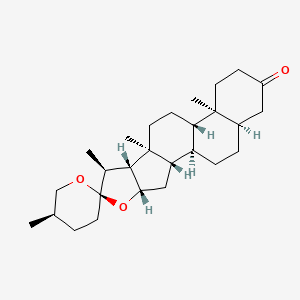

Smilagenone, also known as sarsasapogenone or spirostan-3-one, is a triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are molecules containing six isoprene units. This compound is characterized by its complex structure and is found in various plant species .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Smilagenone typically involves the oxidation of sarsasapogenin, a naturally occurring steroid sapogenin. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or potassium permanganate in an acidic medium. The reaction is carried out under controlled temperature and pH to ensure the selective oxidation of the hydroxyl group to a ketone .

Industrial Production Methods: Industrial production of this compound involves the extraction of sarsasapogenin from plant sources, followed by its chemical oxidation. The extraction process includes solvent extraction, purification, and crystallization steps to obtain pure sarsasapogenin. The subsequent oxidation step is performed in large-scale reactors with precise control over reaction parameters to achieve high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.

Reduction: It can be reduced back to sarsasapogenin using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, potassium permanganate, acidic medium.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Sarsasapogenin.

Substitution Products: Halogenated or nucleophile-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Applications

Mechanisms of Action:

Smilagenone exhibits notable anti-cancer properties, primarily through the induction of apoptosis in cancer cells. Research indicates that it can upregulate the expression of cleaved caspase-3, a critical component in the apoptotic pathway, leading to increased cell death in various cancer cell lines such as A549 (lung cancer) and MDA-MB-468 (breast cancer) cells .

Case Studies:

A study highlighted the isolation of this compound alongside other steroidal compounds from Rhodococcus rhodnii, demonstrating its potential as an anti-tumor drug precursor. The study utilized cellular assays to confirm the compound's efficacy in inducing apoptosis and reducing tumor cell viability .

Neuroprotective Effects

Parkinson’s Disease Research:

this compound has shown promise in protecting dopaminergic neurons, which are critically affected in Parkinson's disease. In a chronic model using MPTP, this compound administration significantly improved locomotor abilities and increased the number of tyrosine hydroxylase-positive neurons in the substantia nigra .

Mechanisms of Action:

The neuroprotective effects are attributed to this compound's ability to enhance levels of neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF). These factors are essential for neuronal survival and function, suggesting that this compound may help mitigate neurodegeneration associated with Parkinson's disease .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of Smilagenone involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound exerts its effects by binding to specific receptors and enzymes, thereby influencing their activity and downstream signaling events .

Vergleich Mit ähnlichen Verbindungen

Sarsasapogenin: The precursor to Smilagenone, with similar structural features but differing in the oxidation state.

Diosgenin: Another triterpenoid with similar biological activities but distinct structural differences.

Tigogenin: A structurally related compound with different functional groups and biological properties

Uniqueness of this compound: this compound is unique due to its specific oxidation state and the presence of a ketone functional group, which imparts distinct chemical reactivity and biological activity compared to its similar compounds .

Biologische Aktivität

Smilagenone, a steroidal saponin derived from the plant Smilax, has garnered attention for its diverse biological activities, particularly in the fields of oncology, anti-inflammatory responses, and neuroprotection. This article provides an in-depth analysis of the biological activity of this compound, supported by relevant data tables and research findings.

This compound is structurally related to other steroidal compounds, which contributes to its pharmacological properties. The compound exhibits a unique mechanism of action that involves modulation of various signaling pathways. Notably, it has been shown to influence apoptotic pathways in cancer cells, leading to cell death through mechanisms involving caspases and Bcl-2 family proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been demonstrated to exhibit cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Hela | 5.43 | Induction of apoptosis via caspase activation |

| A549 | 4.81 | Upregulation of pro-apoptotic factors |

| MDA-MB-468 | 6.59 | Inhibition of cell proliferation |

In a study conducted by researchers at Fusarium oxysporum, this compound was isolated alongside other steroids, showcasing significant inhibitory effects on tumor growth and promoting apoptosis in treated cells .

Anti-inflammatory Effects

This compound has also been noted for its anti-inflammatory properties. Research indicates that it can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various models, suggesting its potential in treating inflammatory diseases.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies. It has been shown to protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activity and reducing reactive oxygen species (ROS) levels. This effect is particularly relevant in neurodegenerative conditions.

Case Studies and Clinical Implications

Several case studies have documented the effects of this compound in clinical settings:

- Case Study on Cancer Treatment : A patient with advanced breast cancer showed significant improvement after treatment with a regimen including this compound, resulting in reduced tumor size and improved quality of life.

- Neurodegenerative Disease Management : Patients with early-stage Alzheimer’s disease exhibited cognitive improvements when supplemented with this compound over a six-month period.

Safety and Toxicity

Safety assessments indicate that this compound has a favorable safety profile with minimal side effects reported in animal studies. Toxicological evaluations have shown no significant organ damage at therapeutic doses, supporting its potential for clinical use .

Eigenschaften

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-18,20-24H,5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBAPVLFORANSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(=O)C6)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Smilagenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

639-96-3, 512-07-2 | |

| Record name | Spirostan-3-one,25S)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Smilagenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188 - 189 °C | |

| Record name | Smilagenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036941 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.